Ethyl 3-(2-methoxy-3-pyridyl)acrylate chemical structure and physical properties
Ethyl 3-(2-methoxy-3-pyridyl)acrylate chemical structure and physical properties
An in-depth technical guide on the chemical structure, physical properties, and synthetic workflows of Ethyl 3-(2-methoxy-3-pyridyl)acrylate .
Executive Summary
In modern medicinal chemistry and drug development, functionalized pyridines are privileged scaffolds. Ethyl 3-(2-methoxy-3-pyridyl)acrylate (CAS: 912760-91-9) serves as a highly versatile, bifunctional intermediate[1]. By combining the hydrogen-bonding capacity of a methoxy-substituted pyridine with the reactivity of an α,β-unsaturated ester, this compound is frequently utilized as a building block for complex heterocyclic APIs (Active Pharmaceutical Ingredients), including kinase inhibitors and neuroreceptor modulators.
This whitepaper provides an authoritative analysis of its structural properties, thermodynamic characteristics, and field-proven synthetic methodologies, designed specifically for process chemists and drug discovery scientists.
Chemical Identity & Structural Analysis
The utility of Ethyl 3-(2-methoxy-3-pyridyl)acrylate stems from its highly polarized electronic distribution.
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The Pyridine Core: Provides fundamental basicity and acts as a hydrogen-bond acceptor. However, the presence of the C2-methoxy group significantly alters its electronic profile.
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C2-Methoxy Substitution: The methoxy group exerts a dual electronic effect: it is electron-withdrawing via induction (-I) but strongly electron-donating via resonance (+M). The resonance effect dominates, enriching the electron density at the C3 and C5 positions. In a biological context, this C2 substitution blocks metabolic oxidation by cytochrome P450 enzymes, enhancing the pharmacokinetic half-life of downstream drug candidates.
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C3-Acrylate Moiety: The α,β-unsaturated ester is a classic Michael acceptor. The trans (E) isomer is thermodynamically favored due to the steric clash that would otherwise occur between the bulky pyridine ring and the ester group in the cis (Z) configuration[2].
Physical & Chemical Properties
Accurate physicochemical data is critical for reaction engineering and downstream purification. The quantitative parameters of Ethyl 3-(2-methoxy-3-pyridyl)acrylate are summarized below[1][2].
| Property | Value / Description |
| Chemical Name | Ethyl 3-(2-methoxy-3-pyridyl)acrylate |
| CAS Registry Number | 912760-91-9 |
| PubChem CID | 53412269 |
| Molecular Formula | C11H13NO3 |
| Molecular Weight | 207.23 g/mol |
| SMILES (E-isomer) | CCOC(=O)/C=C/c1cccnc1OC |
| Physical State | Pale yellow to off-white solid/viscous liquid |
| Solubility Profile | Soluble in DCM, EtOAc, THF, MeOH; Insoluble in H₂O |
| Reactivity Hazards | Stable under standard conditions; sensitive to strong bases |
Mechanistic Synthesis Pathways
From a process chemistry standpoint, constructing the C-C double bond at the C3 position of the pyridine ring can be achieved via two primary convergent pathways: Palladium-catalyzed cross-coupling or phosphonate-based olefination[3].
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Pathway A: Heck Coupling (Industrial Standard): Utilizes 3-bromo-2-methoxypyridine and ethyl acrylate. This route is highly atom-economical and leverages readily available starting materials.
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Pathway B: Horner-Wadsworth-Emmons (HWE) Olefination: Utilizes 2-methoxy-3-pyridinecarboxaldehyde and triethyl phosphonoacetate[3]. This route guarantees near-perfect E-selectivity due to the thermodynamic stabilization of the phosphonate carbanion intermediate.
Fig 1: Convergent synthetic pathways (Heck and HWE) for the target acrylate.
Self-Validating Experimental Protocol: Heck Coupling
Step-by-Step Methodology:
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Catalyst Pre-activation & Setup: Charge a flame-dried Schlenk flask with 3-bromo-2-methoxypyridine (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and tri-o-tolylphosphine (0.10 equiv).
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Causality: Flame-drying removes ambient moisture, preventing premature ester hydrolysis. Tri-o-tolylphosphine is deliberately chosen over triphenylphosphine; its steric bulk accelerates the reductive elimination step in the catalytic cycle.
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Reagent Addition & Degassing: Add anhydrous DMF (0.2 M), followed by ethyl acrylate (1.5 equiv) and triethylamine (2.0 equiv). Degas the mixture via three freeze-pump-thaw cycles.
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Causality: Degassing is an absolute requirement. Dissolved oxygen will irreversibly oxidize the Pd(0) active species into an inactive Pd(II) peroxo complex, halting the reaction entirely.
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Reaction Execution & IPC: Heat the mixture to 90 °C under a nitrogen atmosphere. Monitor progression via LC-MS.
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Causality: The electron-donating methoxy group makes the C-Br bond slightly more electron-rich (less electrophilic) than an unsubstituted pyridine. Therefore, elevated temperatures (90 °C) are required to drive the initial oxidative addition of Pd(0).
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Quenching & Workup: Upon completion (typically 12–16 hours), cool to room temperature. Dilute with ethyl acetate and filter the crude mixture through a tightly packed pad of Celite. Wash the organic filtrate sequentially with water (3x) and brine.
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Causality: The Celite filtration is a critical self-validating step. It removes "palladium black" (agglomerated, inactive Pd). If left in the mixture, trace palladium can catalyze the unwanted isomerization of the newly formed double bond during concentration.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure trans-acrylate.
Downstream Applications & Reactivity
Once synthesized, Ethyl 3-(2-methoxy-3-pyridyl)acrylate acts as a versatile hub for further chemical space exploration in drug discovery.
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Catalytic Hydrogenation: Yields the saturated propanoate derivative. The methoxy group is generally stable to standard Pd/C hydrogenation conditions.
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Conjugate (Michael) Additions: The electron-deficient β-carbon readily accepts nucleophiles (amines, thiols, or cuprates), allowing for the rapid generation of diverse libraries of β-substituted pyridyl propanoates.
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Saponification: Mild hydrolysis with LiOH in THF/H₂O yields the corresponding acrylic acid, which can subsequently be coupled with amines to form acrylamides (frequent warheads in targeted covalent inhibitors).
Fig 2: Key downstream functionalization pathways of the acrylate intermediate.
References
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Title: 3-(2-Metoxi-3-piridil)acrilato de etilo | PubChem CID 53412269 Source: Fisher Scientific URL: [Link]
- Title: EP 1 254 904 B1 - Pyridine Derivatives and Process for their Preparation Source: Google Patents URL
